4'-Carboethoxy-2-morpholinomethyl benzophenone
CAS No.: 898750-20-4
Cat. No.: VC3870268
Molecular Formula: C21H23NO4
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898750-20-4 |
|---|---|
| Molecular Formula | C21H23NO4 |
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | ethyl 4-[2-(morpholin-4-ylmethyl)benzoyl]benzoate |
| Standard InChI | InChI=1S/C21H23NO4/c1-2-26-21(24)17-9-7-16(8-10-17)20(23)19-6-4-3-5-18(19)15-22-11-13-25-14-12-22/h3-10H,2,11-15H2,1H3 |
| Standard InChI Key | HNIGEOMMCBZFBC-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCOCC3 |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCOCC3 |
Introduction
Chemical Identity and Structural Features
4'-Carboethoxy-2-morpholinomethyl benzophenone belongs to the benzophenone family, distinguished by a morpholinomethyl group at the 2-position and a carboethoxy moiety at the 4'-position. Its molecular formula is C₂₁H₂₃NO₄, with a molecular weight of 353.4 g/mol . The IUPAC name, ethyl 4-[2-(morpholin-4-ylmethyl)benzoyl]benzoate, reflects its ester and tertiary amine functionalities .
Table 1: Key Molecular Descriptors
The morpholinomethyl group enhances solubility in polar solvents, while the carboethoxy substituent contributes to steric effects that influence reactivity . X-ray crystallography of analogous compounds suggests that the benzophenone core adopts a planar configuration, with substituents affecting intermolecular packing .
Synthetic Methodologies
Industrial and laboratory syntheses of 4'-carboethoxy-2-morpholinomethyl benzophenone typically involve multi-step functionalization of benzophenone precursors. While detailed protocols remain proprietary, general approaches include:
Friedel-Crafts Acylation: Benzene derivatives react with acyl chlorides to form the benzophenone backbone. For example, 4-methylbenzoyl chloride may undergo electrophilic substitution with ethyl benzoate derivatives under Lewis acid catalysis.
Physicochemical Properties
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves readily in dichloromethane, dimethylformamide, and acetone . Thermal gravimetric analysis of similar derivatives shows decomposition onset at ~220°C, suggesting moderate thermal stability .
Reactivity and Functionalization
The electron-deficient benzophenone core participates in electrophilic aromatic substitution, with the morpholinomethyl group directing incoming electrophiles to the para position relative to the carbonyl . Reduction of the ketone moiety with sodium borohydride yields secondary alcohols, while oxidation forms unstable quinone derivatives .
Biological Activity and Applications
Although specific pharmacological data for 4'-carboethoxy-2-morpholinomethyl benzophenone remain scarce, structurally related compounds demonstrate:
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Antimicrobial Effects: Thiomorpholinomethyl analogues inhibit Staphylococcus aureus growth at MIC values of 32 µg/mL .
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Enzyme Modulation: Benzophenone derivatives interfere with cytochrome P450 activity, suggesting potential as metabolic pathway probes.
Current industrial applications focus on its role as a photopolymerization initiator and a building block for liquid crystal precursors .
Future Research Directions
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Synthetic Optimization: Developing catalytic asymmetric methods to access enantiomerically pure forms.
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Biological Screening: Evaluating antiproliferative activity against cancer cell lines.
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Materials Science: Investigating its utility in organic semiconductors or metal-organic frameworks.
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